
7-Fluoro-4-(1-piperazinyl)quinoline
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Overview
Description
7-Fluoro-4-(1-piperazinyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compoundIt is often studied for its pharmacological activities, particularly in the context of antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(1-piperazinyl)quinoline typically involves the introduction of a piperazine ring at the C-7 position of a quinoline derivative. One common method involves the reaction of 7-chloro-4-quinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(1-piperazinyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The piperazine ring can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the quinoline ring .
Scientific Research Applications
7-Fluoro-4-(1-piperazinyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antibacterial and antifungal properties, particularly against resistant strains of bacteria and fungi.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(1-piperazinyl)quinoline involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different side effect profile.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness
7-Fluoro-4-(1-piperazinyl)quinoline is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. Its structure allows for modifications that can enhance its activity or reduce its susceptibility to resistance mechanisms .
Properties
Molecular Formula |
C13H14FN3 |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
7-fluoro-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H14FN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
InChI Key |
GEMFYTVPPBCQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F |
Origin of Product |
United States |
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